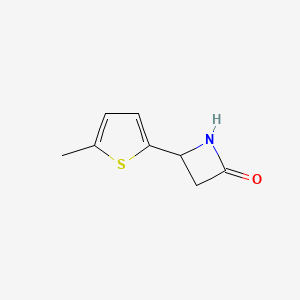

4-(5-Methylthiophen-2-yl)azetidin-2-one

Description

Significance of the Azetidin-2-one (B1220530) (β-Lactam) Scaffold in Medicinal Chemistry

The azetidin-2-one, or β-lactam, ring is a four-membered cyclic amide that holds a place of distinction in the history of medicine. Its discovery and development have revolutionized the treatment of bacterial infections and continue to inspire the design of new therapeutic agents.

The story of the β-lactam scaffold is inextricably linked to the discovery of penicillin by Alexander Fleming in 1928, a serendipitous observation that ushered in the age of antibiotics. derpharmachemica.compsu.edu This discovery marked a turning point in human history, providing an effective treatment for previously life-threatening bacterial infections. derpharmachemica.comacs.org The subsequent decades saw the isolation and development of a vast array of β-lactam antibiotics, including cephalosporins, carbapenems, and monobactams, which have become the cornerstone of antibacterial therapy. nih.govnih.gov These compounds exert their bactericidal effect by inhibiting bacterial cell wall synthesis, a mechanism that has saved countless lives. nih.govrsc.org The enduring therapeutic relevance of β-lactam antibiotics is underscored by their continued widespread use in clinical practice. researchgate.net

The β-lactam ring is considered a "privileged pharmacophore" in drug discovery, a term used to describe molecular frameworks that are able to bind to multiple biological targets with high affinity. psu.eduacs.org While its fame is rooted in its antibacterial properties, the chemical reactivity and rigid conformational structure of the β-lactam ring have made it a versatile scaffold for the development of drugs with a wide range of therapeutic applications. encyclopedia.pubsci-hub.se

Beyond its role in fighting bacterial infections, the azetidin-2-one nucleus has been incorporated into molecules designed as:

Enzyme inhibitors: Targeting enzymes such as human leukocyte elastase, chymotrypsin, and thrombin.

Anticancer agents: Exhibiting cytotoxic activity against various cancer cell lines. mdpi.com

Antiviral agents: Including inhibitors of HIV-1 protease.

Cholesterol absorption inhibitors: Ezetimibe, a well-known cholesterol-lowering drug, features a central azetidin-2-one ring. researchgate.net

Antidiabetic and anti-inflammatory agents. acs.org

This remarkable versatility highlights the power of the β-lactam scaffold to serve as a template for the design of novel therapeutics targeting a diverse array of biological pathways. psu.eduacs.org

Overview of Thiophene (B33073) Moieties in Pharmaceutical Agents

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Its unique electronic and steric properties have made it a valuable component in the design of pharmaceutical agents.

The thiophene ring is considered a bioisostere of the benzene (B151609) ring. sci-hub.se Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The substitution of a benzene ring with a thiophene ring can often be made without a significant loss of biological activity and can sometimes lead to improved properties. wikipedia.org

Key structural attributes of thiophene include:

Aromaticity: The delocalized π-electron system confers aromatic character to the ring.

Planarity: The flat nature of the ring allows for effective interaction with planar receptor sites.

Polarity: The presence of the sulfur atom introduces a degree of polarity and the potential for hydrogen bonding, which can influence solubility and receptor binding.

These attributes allow the thiophene moiety to mimic the phenyl group in its interactions with biological targets while potentially offering advantages in terms of metabolic stability and pharmacokinetic profiles. sci-hub.se

The incorporation of a thiophene ring into a drug molecule can significantly influence its biological activity. Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological effects, including:

Antimicrobial and antifungal activity

Anti-inflammatory activity

Anticancer activity

Antiviral activity

Central nervous system activity

Numerous marketed drugs contain a thiophene moiety, highlighting its importance in medicinal chemistry. Examples include the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the non-steroidal anti-inflammatory drug (NSAID) tiaprofenic acid.

Introduction to 4-(5-Methylthiophen-2-yl)azetidin-2-one: A Novel Chemical Entity

The methyl group on the thiophene ring may further enhance its lipophilicity and could potentially engage in specific hydrophobic interactions within a biological target. While no specific research data for this exact compound is readily available, its structure suggests a potential for a range of biological activities, drawing from the established profiles of both the azetidin-2-one and thiophene pharmacophores. The synthesis and biological evaluation of this compound would be a valuable endeavor to explore its therapeutic potential.

Rationale for Research Focus on This Specific Derivative

The specific rationale for the synthesis and study of this compound can be inferred from the known biological significance of its constituent parts. The azetidin-2-one ring is a versatile building block in medicinal chemistry, and the introduction of various substituents can significantly modulate its biological profile. nih.gov

The thiophene ring, in particular, is a recognized pharmacophore, and its incorporation into drug candidates can enhance therapeutic efficacy. Thiophene-containing compounds have demonstrated a wide array of pharmacological activities. The substitution of a methyl group onto the thiophene ring can further influence the molecule's electronic properties and its interaction with biological targets.

Therefore, the primary rationale for focusing research on this compound is likely driven by the exploration of new chemical space in the search for novel therapeutic agents. The synthesis of this specific derivative allows for the investigation of the synergistic or unique biological effects that may arise from the combination of the β-lactam and 5-methylthiophene moieties. Research in this area is often aimed at discovering compounds with improved potency, novel mechanisms of action, or a broader spectrum of activity against microbial or cancer cell lines.

Scope and Objectives of Academic Inquiry Pertaining to this compound

The academic inquiry into this compound would typically encompass a range of objectives, from fundamental synthesis and characterization to the evaluation of its biological potential.

A primary objective is the development of efficient and stereoselective synthetic routes to obtain the compound. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a common method for constructing the β-lactam ring and would be a logical starting point for the synthesis of this derivative. mdpi.com

Subsequent objectives would involve the thorough characterization of the synthesized compound. This includes the determination of its physicochemical properties and the elucidation of its precise chemical structure using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 777884-56-7 |

| Molecular Formula | C8H9NOS |

| Molecular Weight | 167.23 g/mol |

| Appearance | Not specified in available literature |

| Purity | Typically ≥95% for research chemicals moldb.com |

Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the methyl group protons, protons on the thiophene ring, and protons on the azetidinone ring. The coupling constants between the protons on the azetidinone ring would be indicative of the stereochemistry (cis or trans). |

| ¹³C NMR | Resonances for the carbonyl carbon of the lactam ring (typically in the range of 160-170 ppm), carbons of the thiophene ring, the methyl carbon, and the carbons of the azetidinone ring. |

| IR Spectroscopy | A characteristic strong absorption band for the β-lactam carbonyl group, typically found at a higher wavenumber (around 1730-1770 cm⁻¹) due to ring strain. mdpi.com |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (167.23 m/z), along with characteristic fragmentation patterns. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NOS |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

4-(5-methylthiophen-2-yl)azetidin-2-one |

InChI |

InChI=1S/C8H9NOS/c1-5-2-3-7(11-5)6-4-8(10)9-6/h2-3,6H,4H2,1H3,(H,9,10) |

InChI Key |

YWMCVRPCKYSION-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2CC(=O)N2 |

Origin of Product |

United States |

Preclinical Biological and Pharmacological Investigations of 4 5 Methylthiophen 2 Yl Azetidin 2 One

In Vitro Biological Screening and Assays

Enzyme Inhibition Studies

The 2-azetidinone, or β-lactam, ring is a well-known inhibitor of bacterial cell wall synthesis through the targeting of D,D-transpeptidase enzymes, also known as penicillin-binding proteins. Beyond this established antibacterial mechanism, derivatives of 2-azetidinone have been investigated as inhibitors of various other enzymes. These include human tryptase, chymase, thrombin, leukocyte elastase, and serine protease enzymes. nih.gov

While direct enzyme inhibition data for 4-(5-Methylthiophen-2-yl)azetidin-2-one is not available in the reviewed literature, the broader class of 2-azetidinone derivatives has demonstrated significant enzyme inhibitory potential. For example, certain thiosemicarbazone derivatives, which can also feature heterocyclic rings, have shown potent inhibition of tyrosinase, with IC50 values below 1 µM. mdpi.com Given the structural motifs present in this compound, it is plausible that it could exhibit inhibitory activity against a range of enzymes, though specific targets would need to be identified through dedicated screening.

Receptor Binding Profiling

Specific receptor binding profiling data for this compound is not currently available. However, the structural components of the molecule, namely the azetidinone and thiophene (B33073) rings, are present in compounds known to interact with various receptors. For instance, certain thiophene-containing compounds have been investigated for their interaction with dopamine and serotonin receptors. nih.gov A study on a series of novel beta-lactam containing compounds designed as analogues of tamoxifen showed moderate binding affinity to the estrogen receptor. nih.gov This suggests that the this compound scaffold could potentially be modified to target specific receptors, but direct evidence of its binding affinities is yet to be established.

Cell-Based Assays for Defined Biological Activities

The 2-azetidinone ring is the core structure of β-lactam antibiotics, which are widely used to treat bacterial infections. globalresearchonline.net Thiophene-containing compounds have also demonstrated a broad spectrum of antimicrobial activity. nih.gov Consequently, derivatives of this compound are anticipated to possess antimicrobial properties.

Studies on various 2-azetidinone derivatives have confirmed their activity against both Gram-positive and Gram-negative bacteria. For example, a series of novel 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-3-chloro-4-(substituted) azetidin-2-one (B1220530) derivatives were synthesized and evaluated for their antimicrobial potential. Several of these compounds demonstrated significant antimicrobial activity, with MIC values ranging from 3.34 µM to 3.71 µM against various bacterial strains. nih.gov Another study on N-thiolated beta-lactams showed they possess antifungal activity against Candida and other fungi. nih.gov

The following table summarizes the antimicrobial activity of some thiophene and azetidin-2-one derivatives against various microbial strains.

| Compound Type | Organism | Activity (MIC/MBC/Inhibition Zone) | Reference |

| 5-methylthiazole based thiazolidinones | Staphylococcus aureus | MIC: 26.3–378.5 μM, MBC: 52.6–757.0 μM | mdpi.com |

| 5-methylthiazole based thiazolidinones | MRSA | MIC: 29.8–433.5 μM, MBC: 59.6–867.0 μM | mdpi.com |

| 5-methylthiazole based thiazolidinones | Escherichia coli | MIC: 26.3–378.5 μM, MBC: 52.6–757.0 μM | mdpi.com |

| 5-methylthiazole based thiazolidinones | Pseudomonas aeruginosa | MIC: 29.8–433.5 μM, MBC: 59.6–867.0 μM | mdpi.com |

| Azetidin-2-one derivatives of 1,3,4-oxadiazole/thiadiazole | Gram-positive & Gram-negative bacteria | MIC: 3.34 µM to 3.71 µM | nih.govmdpi.com |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues | ESBL-producing E. coli | Good activity, with some compounds showing inhibition zones of 13 ± 2 and 15 ± 2 mm at 50 mg/well. | nih.govnih.gov |

The 2-azetidinone scaffold has been investigated for its potential as an anticancer agent. peerscientist.comnih.gov Similarly, various thiophene derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. researchgate.netnih.govekb.eg

Several studies have reported the antiproliferative activities of azetidin-2-one derivatives. For instance, a series of 3-fluoro and 3,3-difluoro β-lactams, developed as analogues of the tubulin-targeting agent combretastatin A-4, exhibited potent activity in MCF-7 human breast cancer cells with IC50 values as low as 0.075 µM. researchgate.net Another study on novel azetidin-2-one derivatives showed significant cytotoxic potential against the MCF-7 breast cancer cell line, with some compounds achieving up to 94.76% inhibition at a concentration of 2 µM. nih.gov Furthermore, thiophene derivatives have been shown to be cytotoxic against HeLa and Hep G2 cell lines, with IC50 values in the microgram per milliliter range. researchgate.net

Below is a data table summarizing the cytotoxic activity of various thiophene and azetidin-2-one derivatives in different cancer cell lines.

| Compound Type | Cell Line | Activity (IC50) | Reference |

| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (breast cancer) | 0.075 µM | researchgate.net |

| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (breast cancer) | 0.095 µM | researchgate.net |

| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Hs578T (triple-negative breast cancer) | 0.033 μM | researchgate.net |

| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MDA-MB-231 (breast cancer) | 0.620 μM | researchgate.net |

| Azetidin-2-one derivatives of 1,3,4-oxa/thia-diazole | MCF-7 (breast cancer) | High efficacy with 89% to 94% inhibition at 0.1-2 µM | nih.gov |

| Thiophene derivatives | HeLa (cervical cancer) | IC50: 23.79 and 33.42 μg/mL for compounds 471 and 480 | researchgate.net |

| Thiophene derivatives | Hep G2 (liver cancer) | IC50: 13.34 and 12.61 μg/mL for compounds 471 and 480 | researchgate.net |

| 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[d]thiophene derivatives | MCF-7, SF-268, NCI-H460 | IC50: 0.01 - 0.08 µM | ekb.eg |

Both azetidin-2-one and thiophene derivatives have been reported to possess anti-inflammatory properties. nih.govnih.govresearchgate.net In vitro assays are commonly used to evaluate the potential anti-inflammatory effects of new compounds at the cellular level.

One study investigated the in vitro anti-inflammatory activities of new azetidin-2-one derivatives of ferulic acid using bovine serum albumin denaturation and human red blood cell membrane stabilization assays. The results indicated that these compounds exhibited significant anti-inflammatory effects, with some derivatives showing activity comparable to the standard drug diclofenac. researchgate.net Thiophene derivatives have also been shown to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while increasing the anti-inflammatory cytokine IL-10 in in vitro assays on human red blood cells. nih.gov Furthermore, some thiophene derivatives have been found to inhibit the 5-LOX enzyme, a key player in inflammatory pathways. nih.gov

The table below presents findings on the anti-inflammatory effects of related compounds.

| Compound Type | Assay | Effect | Reference |

| Azetidin-2-one derivatives of ferulic acid | Bovine serum albumin denaturation | Inhibition of denaturation comparable to diclofenac | researchgate.net |

| Azetidin-2-one derivatives of ferulic acid | Human red blood cell membrane stabilization | Protection capacity comparable to diclofenac | researchgate.net |

| Thiophene derivatives | Human red blood cells | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increase in anti-inflammatory cytokine (IL-10) | nih.gov |

| Thiophene derivative | 5-LOX enzyme inhibition | Approximately 57% inhibition at 100 µg/mL | nih.gov |

Other Potential Biological Modulations (e.g., anticonvulsant, neuropharmacological, based on literature precedents)

The structural motif of this compound, which incorporates both a β-lactam ring (azetidin-2-one) and a substituted thiophene group, suggests a potential for a range of biological activities, particularly in the realm of neuroscience. Literature precedents for structurally related compounds provide a strong basis for predicting its possible anticonvulsant and neuropharmacological effects.

The azetidin-2-one core is a well-established pharmacophore with diverse biological activities, including anticonvulsant properties neuroquantology.com. Various derivatives of 2-azetidinone have been synthesized and screened for their potential to manage seizures. For instance, a series of 2-azetidinone derivatives demonstrated significant anticonvulsant activity in isoniazid (INH) and pentylenetetrazole (PTZ) induced convulsion models in mice neuroquantology.com. This activity is often attributed to the enhancement of GABA-mediated inhibitory pathways in the central nervous system neuroquantology.com.

Furthermore, the presence of a thiophene ring, particularly a methyl-substituted one, is a key feature in several compounds with known anticonvulsant and neuropharmacological activities. For example, the antiepileptic drug tiagabine contains a bis(3-methylthiophen-2-yl) methane fragment, which is crucial for its ability to cross the blood-brain barrier and exert its anticonvulsant effects nih.gov. Research on hybrid compounds incorporating a pyrrolidine-2,5-dione and a thiophene ring has shown promising anticonvulsant activity in various animal models of epilepsy, including the maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests nih.gov.

Beyond anticonvulsant effects, compounds with similar structural components have demonstrated broader neuropharmacological potential. For instance, T-817MA, a neuroprotective agent containing an azetidin-3-ol and a benzothiophene moiety (a fused thiophene ring system), has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity in mice, a model for Parkinson's disease nih.gov. This compound was found to attenuate the decrease in dopamine levels and protect against lipid peroxidation in the substantia nigra nih.gov. This suggests that this compound could potentially exhibit neuroprotective properties against oxidative stress-related neuronal damage.

The combination of the azetidin-2-one ring and the 5-methylthiophen-2-yl group in a single molecule, therefore, presents a compelling case for its investigation as a novel anticonvulsant and neuropharmacological agent. The established activities of these individual moieties in other molecular contexts strongly support the hypothesis that this compound could modulate neuronal excitability and offer neuroprotection.

Elucidation of Mechanism of Action at the Molecular and Cellular Level

While direct experimental data on the mechanism of action for this compound is not yet available, insights can be drawn from the known molecular and cellular effects of structurally analogous compounds.

Identification and Validation of Molecular Targets

Based on the activities of related compounds, several potential molecular targets can be postulated for this compound.

A primary set of targets for anticonvulsant action is neuronal voltage-gated ion channels. Studies on anticonvulsant compounds with a thiophene ring have demonstrated their ability to modulate voltage-sensitive sodium and L-type calcium channels nih.gov. Therefore, it is plausible that this compound could interact with these channels to stabilize neuronal membranes and reduce hyperexcitability.

Another potential target, given the GABAergic activity of some azetidin-2-one derivatives, is the GABA receptor complex or GABA transporters (GATs) neuroquantology.comnih.gov. Inhibition of GABA reuptake by targeting GAT-1, for example, would increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.

Furthermore, considering the antimitotic activity observed in some azetidin-2-one derivatives, tubulin could be a molecular target nih.govmdpi.com. These compounds often interact with the colchicine binding site on β-tubulin, disrupting microtubule dynamics mdpi.com.

The following table summarizes the potential molecular targets for this compound based on literature precedents of structurally similar compounds.

| Potential Molecular Target | Class of Target | Predicted Biological Effect |

| Voltage-Gated Sodium Channels | Ion Channel | Reduction of neuronal excitability |

| L-type Voltage-Gated Calcium Channels | Ion Channel | Modulation of neurotransmitter release |

| GABA Transporters (e.g., GAT-1) | Transporter | Enhancement of GABAergic inhibition |

| Tubulin (Colchicine Binding Site) | Cytoskeletal Protein | Disruption of microtubule polymerization |

Detailed Analysis of Ligand-Target Interaction Dynamics

The specific interactions between this compound and its potential molecular targets would be governed by its three-dimensional structure and electronic properties. The β-lactam ring of the azetidin-2-one core provides a rigid scaffold mdpi.com. The thiophene ring, with its sulfur atom and aromatic character, can participate in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking with amino acid residues within the binding pocket of a target protein.

For instance, in the context of tubulin binding, the substituted thiophene ring could occupy a hydrophobic pocket, while the carbonyl group of the β-lactam ring could act as a hydrogen bond acceptor nih.gov. Molecular docking studies on similar 3-chloroazetidin-2-ones have explored these potential interactions within the colchicine binding site of β-tubulin mdpi.com.

Modulation of Cellular Signaling Pathways and Processes (e.g., apoptosis induction, microtubule targeting)

The engagement of this compound with its molecular targets would be expected to trigger downstream cellular signaling pathways.

If the compound targets tubulin, it would likely disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis mdpi.com. This antimitotic effect is a hallmark of tubulin-binding agents. The apoptotic cascade could be initiated through the regulation of pro-apoptotic proteins like BAX and anti-apoptotic proteins such as Bcl-2 and Mcl-1 mdpi.com.

In a neuropharmacological context, by modulating ion channels or GABAergic systems, the compound could influence signaling pathways that regulate neuronal survival and plasticity. For example, by reducing excessive calcium influx through L-type calcium channels, it could mitigate excitotoxicity-induced neuronal death pathways.

In Vivo Preclinical Efficacy Studies (in relevant animal models)

While specific in vivo efficacy studies for this compound have not been reported, the anticonvulsant and neuroprotective potential suggested by its structure and the activity of related compounds warrants investigation in relevant animal models.

For anticonvulsant activity, standard preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in mice would be appropriate to assess its ability to prevent the spread of seizures and to elevate the seizure threshold, respectively nih.gov. The 6 Hz psychomotor seizure model is also valuable for identifying compounds effective against therapy-resistant seizures nih.gov.

To evaluate potential neuroprotective effects, animal models of neurodegenerative diseases could be employed. For instance, the MPTP-induced mouse model of Parkinson's disease would be relevant to investigate its ability to protect dopaminergic neurons, similar to the studies conducted with T-817MA nih.gov.

Pharmacodynamic Markers in Animal Models

In conjunction with efficacy studies, the measurement of pharmacodynamic markers in animal models would be crucial to understand the in vivo mechanism of action of this compound.

Based on its predicted molecular targets, relevant pharmacodynamic markers could include:

Neurochemical alterations: Measurement of neurotransmitter levels, such as dopamine and its metabolites in the striatum of MPTP-treated mice, or GABA levels in the brain tissue of animals undergoing seizure tests nih.gov.

Markers of oxidative stress: Assessment of lipid peroxidation products, such as thiobarbituric acid reactive substances (TBARS), in brain tissue from neurotoxicity models nih.gov.

Immunohistochemical analysis: Staining for tyrosine hydroxylase in the substantia nigra and striatum to quantify dopaminergic neuron survival, or markers of apoptosis (e.g., cleaved caspase-3) in tumor models if an anticancer effect is being investigated nih.gov.

Cell cycle analysis: In studies exploring antimitotic activity, flow cytometry of cells from treated tumors could be used to determine the percentage of cells in the G2/M phase of the cell cycle.

The following table outlines potential in vivo models and corresponding pharmacodynamic markers for investigating the preclinical efficacy of this compound.

| Therapeutic Area | Animal Model | Potential Pharmacodynamic Markers |

| Epilepsy | Maximal Electroshock (MES) Test | Seizure protection |

| Subcutaneous Pentylenetetrazole (scPTZ) Test | Seizure threshold | |

| 6 Hz Seizure Model | Seizure protection | |

| Neuroprotection | MPTP-induced Parkinson's Disease Model | Dopamine and metabolite levels, Tyrosine hydroxylase immunoreactivity, Markers of oxidative stress |

Proof-of-Concept in Disease Models (e.g., xenograft models for cancer research)

Following a comprehensive review of publicly available scientific literature, no specific preclinical studies or proof-of-concept data in disease models, including xenograft models for cancer research, were identified for the chemical compound this compound. The conducted searches did not yield any detailed research findings or data tables related to the in vivo efficacy of this specific compound.

While the broader class of azetidin-2-one derivatives has been a subject of interest in medicinal chemistry for various therapeutic areas, including oncology, research detailing the biological and pharmacological effects of the 4-(5-methylthiophen-2-yl) substituted variant in animal models of disease is not available in the reviewed sources.

Therefore, it is not possible to provide an analysis of its performance in preclinical disease models at this time. Further research and publication in peer-reviewed journals would be necessary to elucidate the potential therapeutic effects of this compound in such models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Exploration of Structural Variations and Their Biological Impact

The thiophene (B33073) ring is a privileged pharmacophore in medicinal chemistry due to its diverse biological activities. nih.gov Its presence in a molecule can significantly modulate pharmacokinetic and pharmacodynamic properties. In the context of 4-(5-Methylthiophen-2-yl)azetidin-2-one, the methyl group at the 5-position of the thiophene ring plays a critical role in defining its biological profile.

The electronic nature of substituents on the thiophene ring can lead to bathochromic (red) or hypsochromic (blue) shifts in the molecule's absorption spectrum, which can be correlated with its biological activity. sapub.org Generally, electron-donating groups like methyl can enhance the electron density of the thiophene ring, potentially influencing its interaction with biological targets. For instance, in a series of thiophene-2-carboxamide derivatives, compounds with a methoxy (B1213986) group (an electron-donating group) on an adjacent aryl ring showed enhanced antibacterial activity. nih.gov This suggests that the electron-rich nature of the substituted thiophene ring may be favorable for certain biological interactions.

Conversely, the presence of electron-withdrawing groups on the thiophene ring can also positively impact biological activity. In some series of 2-azetidinone derivatives, the presence of electron-withdrawing groups like bromine on a benzylidene portion improved antimicrobial activity against specific strains. ptfarm.plresearchgate.net This highlights that the optimal electronic nature of the substituent can be target-specific.

Table 1: Impact of Thiophene Ring Substitution on Biological Activity

| Substituent Nature | General Effect on Biological Activity | Reference Example |

| Electron-Donating (e.g., -CH3, -OCH3) | Can enhance activity, possibly by increasing electron density of the ring system. | Methoxy-substituted thiophene-2-carboxamides showed improved antibacterial effects. nih.gov |

| Electron-Withdrawing (e.g., -Br, -NO2) | Can also enhance activity, depending on the specific biological target. | Bromine substitution on a related azetidinone scaffold improved antimicrobial potency. ptfarm.plresearchgate.net |

Stereochemistry is a fundamental aspect of molecular recognition in biological systems and, consequently, plays a pivotal role in the pharmacological activity of chiral drugs. mdpi.comresearchgate.net The azetidinone ring of this compound contains a chiral center at the C4 position, where the 5-methylthiophen-2-yl group is attached. The spatial orientation of this substituent can profoundly influence the molecule's interaction with its biological target.

Studies on various chiral azetidinone-containing compounds have consistently demonstrated that different stereoisomers can exhibit significantly different biological activities. nih.gov For instance, in a study of nature-inspired acivicin (B1666538) isomers, the natural (5S, αS) isomers consistently showed the most potent antimalarial activity, suggesting that stereoselective uptake or target binding is crucial for efficacy. mdpi.comresearchgate.net This underscores the principle that a specific three-dimensional arrangement is often required for optimal interaction with a chiral biological receptor or enzyme active site.

The relative configuration of substituents on the β-lactam ring is a key determinant of the biological activity of many β-lactam antibiotics. The precise geometry of the molecule, dictated by its stereochemistry, governs its ability to fit into the active site of target enzymes, such as penicillin-binding proteins (PBPs) in bacteria. derpharmachemica.com Even subtle changes in the stereochemical configuration can lead to a dramatic loss of activity. nih.gov

While specific studies detailing the separation and differential activity of the enantiomers of this compound are not prevalent in the provided search results, the general principles of stereochemistry in drug action strongly suggest that one enantiomer is likely to be significantly more active than the other.

The nitrogen atom at position 1 (N-1) of the azetidinone ring is a common site for chemical modification to modulate the biological and pharmacokinetic properties of this class of compounds. Structure-activity relationship studies on various azetidinone derivatives have shown that the substituent at the N-1 position can have a profound impact on the resulting biological profile. mdpi.com

For instance, the introduction of an aryl group at the N-1 position has been shown to be beneficial for certain biological activities. mdpi.com The nature of the substituents on this aryl ring can further tune the activity. In some cases, increased hydrophobicity or steric bulk at this position can lead to an increase in antimicrobial activity. derpharmachemica.com

The substituent at N-1 can also influence the mechanism of action. For example, in a series of cholesterol absorption inhibitors, an N-1 aryl group was found to be a key structural feature for activity. derpharmachemica.com This highlights that modifications at this position can direct the molecule towards different biological targets.

Table 2: Influence of N-1 Substitution on Azetidinone Activity

| N-1 Substituent | Potential Impact on Biological Profile | Reference Context |

| Aryl groups | Often enhances biological activity. mdpi.com | N-1 aryl substitution is a common feature in bioactive azetidinones. |

| Substituted Aryl groups | Electronic and steric properties of substituents can fine-tune activity. | Hydrophobicity and steric bulk can increase antimicrobial effects. derpharmachemica.com |

| Alkyl groups (e.g., cyclohexyl, isopropyl) | Can confer specific activities, such as antidiabetic properties. | N1-substitution with cyclohexyl and isopropyl groups was found to be essential for antidiabetic activity in certain azetidinones. derpharmachemica.com |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For analogs of this compound, pharmacophore models can be developed based on a set of structurally related molecules with known biological activities.

A typical pharmacophore model for this class of compounds might include features such as hydrogen bond acceptors (e.g., the carbonyl oxygen of the β-lactam ring), hydrogen bond donors, hydrophobic regions (e.g., the thiophene ring), and aromatic features. For instance, a pharmacophore model developed for a series of thiazole (B1198619) and thiophene derivatives as Polo-like kinase 1 (Plk1) inhibitors identified key features including hydrogen bond acceptors, a donor, and aromatic rings (AADRR). nih.gov

Ligand-based drug design principles can be applied to further refine the structure of this compound to enhance its desired biological activity. This involves identifying the key structural motifs responsible for activity and using this information to design new analogs with improved properties. The thiophene ring, for example, is recognized as a versatile pharmacophore due to its electron-rich nature and bioisosteric properties, which allow it to interact with a wide range of biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, with their observed biological activities.

For azetidinone derivatives, QSAR models have been successfully developed to predict their antimicrobial and anticancer activities. ptfarm.plnih.gov These models can provide valuable insights into the structural requirements for activity and guide the design of more potent analogs.

The selection of appropriate molecular descriptors is a critical step in the development of a robust and predictive QSAR model. These descriptors can be broadly classified into several categories:

Topological descriptors: These describe the connectivity of atoms in a molecule and include parameters like the Balaban index (J) and molecular connectivity indices (e.g., ⁰χv and ¹χv). ptfarm.plnih.gov These have been found to be important for the antimicrobial activity of some 2-azetidinone derivatives. ptfarm.plnih.gov

Electronic descriptors: These quantify the electronic properties of a molecule, such as dipole moment (μ), global softness (σ), and electronegativity (χ). research-advances.org These have been shown to be responsible for the antibacterial activity of certain azetidinones. research-advances.org

Physicochemical descriptors: These relate to the bulk properties of the molecule, such as hydrophobicity (log P) and polar surface area (PSA). nih.gov These parameters are often correlated with the pharmacokinetic properties of a drug.

Steric descriptors: These describe the size and shape of the molecule.

The derivation of these descriptors is typically performed using specialized computational chemistry software. For example, quantum chemical methods like Density Functional Theory (DFT) can be used to calculate electronic descriptors. research-advances.org

Table 3: Common Molecular Descriptors in Azetidinone QSAR Studies

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

| Topological | Balaban index (J), Molecular connectivity indices (χ) | Correlate with antimicrobial and anticancer activity. ptfarm.plnih.gov |

| Electronic | Dipole moment (μ), Electronegativity (χ) | Influence antibacterial properties. research-advances.org |

| Physicochemical | log P, Polar Surface Area (PSA) | Affect pharmacokinetic behavior and antibacterial activity. nih.gov |

| Alignment-Independent | T_C_Cl_3 | Can show significant correlation with biological activity in 2-azetidinone derivatives. sphinxsai.com |

Development and Validation of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netchalcogen.ro The development and validation of robust QSAR models are crucial for the rational design of new, more potent analogues. chemisgroup.usnih.gov

For a series of this compound derivatives, a typical QSAR study would involve the following steps:

Data Set Preparation: A series of congeners with varying substituents on the thiophene ring or other positions of the azetidinone core would be synthesized, and their biological activities (e.g., IC50 values) would be determined.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, would be calculated for each compound.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a correlation between the descriptors and the biological activity. researchgate.netchalcogen.ro

Model Validation: The predictive power of the developed model would be rigorously assessed using internal and external validation techniques. researchgate.net

A hypothetical QSAR model for a series of azetidin-2-one (B1220530) derivatives might take the following form:

pIC50 = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the hydrophobicity of the molecule.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

MR is the molar refractivity, a steric descriptor.

β₀, β₁, β₂, and β₃ are the regression coefficients.

The statistical quality of such a model is typically evaluated using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predicted R² (pred_R²). researchgate.netsphinxsai.com

| Model Parameter | Value | Interpretation |

| R² | > 0.6 | A good fit of the model to the training set data. |

| Q² | > 0.5 | Good internal predictive ability of the model. |

| pred_R² | > 0.5 | Good external predictive ability of the model. |

This table presents typical threshold values for the statistical validation of a QSAR model.

Such predictive models, once validated, can be invaluable for prioritizing the synthesis of new derivatives with potentially enhanced biological activity, thereby saving significant time and resources in the drug discovery process.

Conformational Analysis and its Correlation with Observed Biological Activity

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its biological activity. Conformational analysis of this compound and its derivatives can provide insights into the spatial orientation of key pharmacophoric features and their ability to interact with a biological target. iucr.org

Studies on structurally related 1,4-disubstituted azetidin-2-ones have shown that the lactam and the N-1 aryl rings are often approximately co-planar, while the orientation of the C-4 substituent is nearly orthogonal to the lactam ring. iucr.org The chiral centers at C-3 and C-4 of the azetidin-2-one ring introduce stereochemical complexity, and different stereoisomers can exhibit vastly different biological activities.

Computational methods, such as molecular mechanics and quantum chemical calculations, are powerful tools for exploring the conformational landscape of molecules like this compound. These methods can identify low-energy conformers and provide information on the rotational barriers between them. Experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive information about the solid-state and solution-phase conformations, respectively.

The correlation of these conformational preferences with the observed biological activity is a key aspect of rational drug design. By understanding which conformations are responsible for the desired biological effect, medicinal chemists can design new molecules that are pre-organized into the bioactive conformation, potentially leading to enhanced potency and selectivity.

Computational and Theoretical Chemistry Studies

Molecular Docking Investigations

Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when it binds to a receptor, providing insights into the binding affinity and the nature of the interactions. For 4-(5-Methylthiophen-2-yl)azetidin-2-one, these studies are crucial in identifying potential biological targets and understanding the structural basis of its hypothetical activity.

Prediction of Binding Modes and Affinities with Hypothesized Biological Targets

While specific molecular docking studies for this compound are not yet widely published, research on analogous azetidin-2-one (B1220530) derivatives provides a framework for hypothesizing potential targets. The azetidin-2-one (or β-lactam) ring is a well-known pharmacophore, most famously present in penicillin and cephalosporin antibiotics, which target penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. Therefore, PBPs are a primary hypothesized target for this compound.

Furthermore, the broader class of azetidin-2-ones has been investigated for a wide range of biological activities, suggesting that this compound could interact with various enzymes. For instance, studies on other thiophene-containing compounds suggest potential interactions with enzymes such as cyclooxygenases (COX-1 and COX-2), which are key targets in inflammation. Molecular docking of thiophene (B33073) derivatives into the active site of COX-2 has shown favorable binding energies, indicating potential anti-inflammatory activity.

The predicted binding affinities, often expressed as a docking score in kcal/mol, provide a quantitative measure of the binding strength. For analogous compounds, these scores often indicate a strong and stable interaction with the target protein's active site.

Identification of Key Interacting Residues within Binding Pockets

The stability of the ligand-protein complex is governed by various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Molecular docking simulations can identify the key amino acid residues within the binding pocket that are crucial for these interactions.

In the context of COX enzymes, the thiophene ring could engage in hydrophobic interactions with non-polar residues in the active site channel. The specific orientation and interactions would determine the compound's selectivity for COX-1 versus COX-2.

Molecular Dynamics (MD) Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex, providing insights into its stability and the conformational changes that occur over time.

Analysis of Ligand-Target Complex Stability and Conformational Dynamics

MD simulations of azetidin-2-one derivatives complexed with their target proteins have been used to assess the stability of the docked poses. By calculating the root mean square deviation (RMSD) of the ligand and protein backbone over the simulation period, researchers can determine if the complex remains stable. A stable complex is characterized by a low and fluctuating RMSD value, indicating that the ligand remains bound in the active site.

These simulations can also reveal the flexibility of different parts of the protein upon ligand binding. For instance, loops surrounding the active site may exhibit changes in their dynamics, which can be crucial for substrate entry and product release.

Conformational Behavior of this compound in Solution

Understanding the conformational preferences of this compound in an aqueous environment is essential, as this will influence its ability to adopt a bioactive conformation upon approaching a target. MD simulations in a solvent box can be used to explore the conformational landscape of the molecule. Key dihedral angles, such as the one between the azetidin-2-one ring and the thiophene ring, can be monitored to identify the most stable conformations. This information is valuable for understanding its solution-phase behavior and for refining docking protocols.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of this compound.

These calculations can be used to determine the optimized molecular geometry, atomic charges, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive.

Furthermore, quantum chemical methods can be employed to calculate theoretical vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. The calculated electrostatic potential map can also identify the electron-rich and electron-poor regions of the molecule, which are important for predicting non-covalent interactions with biological targets. While specific quantum chemical data for this compound is not extensively available, studies on similar thiophene derivatives have utilized these methods to correlate electronic properties with observed biological activity.

In Silico ADMET Predictions (Theoretical Absorption, Distribution, Metabolism, Excretion)

In silico ADMET prediction is a crucial step in the early stages of drug discovery, allowing for the theoretical assessment of a compound's pharmacokinetic properties. While specific experimental data for this compound is unavailable, general predictions can be made based on its structure. researchgate.net

Drug-Likeness:

A common method for assessing drug-likeness is to evaluate the compound's compliance with Lipinski's Rule of Five. These rules suggest that poor absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors (HBD)

More than 10 hydrogen bond acceptors (HBA)

A molecular weight (MW) over 500 g/mol

A calculated octanol-water partition coefficient (logP) greater than 5

For this compound, a theoretical analysis against these rules can be performed.

Predicted Physicochemical Properties for Drug-Likeness Assessment

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

|---|---|---|

| Molecular Weight ( g/mol ) | ~181.24 | Yes (< 500) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |

Based on this preliminary analysis, this compound is expected to exhibit good drug-like properties.

Pharmacokinetic Properties:

In silico models can also predict various pharmacokinetic parameters:

Predicted ADMET Properties

| ADMET Parameter | Predicted Outcome | Rationale/Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | The compound's relatively small size and moderate lipophilicity suggest good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Expected to have reasonable permeability across the intestinal epithelial barrier. |

| P-glycoprotein Substrate | Likely No | Structures of this type are not typically strong substrates for P-glycoprotein efflux pumps. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | The presence of polar groups may limit penetration into the central nervous system. |

| Plasma Protein Binding | Moderate | Expected to bind to plasma proteins to some extent, which would affect its free concentration and distribution. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of certain CYP isozymes | The thiophene ring can sometimes interact with the heme iron of CYP enzymes. |

| Metabolic Stability | Moderate | The β-lactam ring may be susceptible to hydrolysis by esterases. The thiophene ring could undergo oxidation. |

| Excretion | ||

| Primary Route | Renal | Small, water-soluble metabolites are typically cleared by the kidneys. |

| Toxicity | ||

| AMES Mutagenicity | Unlikely | The core structure is not typically associated with mutagenicity. |

It is crucial to emphasize that these are theoretical predictions and require experimental validation. However, these in silico assessments provide a valuable starting point for guiding further research and development of this compound as a potential therapeutic agent.

Future Research Directions and Emerging Paradigms for 4 5 Methylthiophen 2 Yl Azetidin 2 One

Exploration of Novel Synthetic Methodologies for Enhanced Structural Diversity

The synthesis of azetidin-2-ones is a well-established field, with the Staudinger ketene-imine cycloaddition being a cornerstone method. mdpi.commdpi.com This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to form the characteristic four-membered β-lactam ring. derpharmachemica.com Future research should focus on adapting and innovating this and other synthetic routes to generate a diverse library of analogues based on the 4-(5-methylthiophen-2-yl)azetidin-2-one core.

Exploration into novel catalytic systems, including the use of heterogeneous catalysts like Mg-Al hydroxide, could offer improved yields and diastereoselectivity. mdpi.com Furthermore, microwave-assisted synthesis presents an opportunity to accelerate reaction times and improve efficiency, a technique that has been successfully applied to other azetidinone derivatives. derpharmachemica.com By systematically varying the substituents on both the thiophene (B33073) ring and the azetidinone nucleus—for instance, at the N1 and C3 positions—a wide array of new chemical entities can be created. This structural diversity is crucial for comprehensive Structure-Activity Relationship (SAR) studies.

| Synthetic Approach | Description | Potential Advantage |

| Staudinger Cycloaddition | [2+2] cycloaddition of a ketene (derived from an acyl chloride) and an imine. mdpi.commdpi.com | Versatile and widely applicable for creating the core β-lactam structure. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction between Schiff bases and chloroacetyl chloride. derpharmachemica.com | Reduced reaction times and potentially higher yields. |

| Catalyst Optimization | Employing various organic bases (e.g., triethylamine) or heterogeneous catalysts to control stereochemistry. mdpi.commdpi.com | Enhanced control over the formation of specific cis/trans isomers. |

| Multi-Component Reactions | Designing one-pot reactions where multiple starting materials combine to form the final product. | Increased efficiency and reduced purification steps. |

Discovery of Additional Biological Targets and Pathways Potentially Modulated by This Scaffold

The azetidin-2-one (B1220530) scaffold is known to exhibit a broad range of biological activities, including antimicrobial, antifungal, anticancer, and antimitotic effects. mdpi.comresearchgate.netnih.gov While the specific biological profile of this compound is not extensively characterized, its structural components suggest several promising avenues for investigation. The β-lactam ring is famously an inhibitor of bacterial cell wall synthesis enzymes, but related structures have been found to target other critical cellular machinery. derpharmachemica.com

Future research should involve screening the compound and its derivatives against a panel of biological targets. For example, many azetidin-2-one derivatives have shown potent antimitotic activity by inhibiting tubulin polymerization, similar to agents like Combretastatin A-4. mdpi.com Cellular assays could assess the impact on cell cycle progression, particularly for G2/M phase arrest, which is a hallmark of tubulin-targeting agents. mdpi.com Other potential targets include monoamine oxidases (MAO-A and MAO-B), which have been inhibited by compounds containing thiophene moieties, suggesting a role in neurological disorders. nih.gov Additionally, given the prevalence of antimicrobial activity in this class, screening against a panel of pathogenic bacteria and fungi, including resistant strains, is warranted. researchgate.netnih.gov

Design and Synthesis of Next-Generation Analogues with Optimized Preclinical Profiles

Following the identification of promising biological targets, the next logical step is the rational design and synthesis of next-generation analogues with improved efficacy, selectivity, and pharmacokinetic properties. This process relies on iterative cycles of design, synthesis, and testing to build a robust SAR profile. For instance, if the primary target is identified as tubulin, analogues can be designed to enhance interactions with the colchicine-binding site. mdpi.com

Modifications could include:

Substitution at the N1 position of the azetidinone ring: Introducing various aryl or alkyl groups at this position can significantly influence potency and selectivity. Studies on other 1,4-diarylazetidin-2-ones have shown this to be a critical interaction point. mdpi.com

Substitution at the C3 position: The addition of groups, such as chloro or methoxy (B1213986) substituents, can alter the electronic properties and steric profile of the molecule, leading to enhanced biological activity. mdpi.com

Modification of the 5-methylthiophene moiety: Altering or replacing the methyl group on the thiophene ring could fine-tune binding affinity and metabolic stability.

The goal of this optimization phase is to develop lead compounds with not only high potency but also favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, paving the way for preclinical development. mspsss.org.ua

| Analogue Modification | Target Property for Optimization | Rationale |

| N1-Aryl Substitution | Potency, Target Selectivity | The N1 substituent often plays a key role in binding to the active site of target proteins. mdpi.com |

| C3-Halogenation | Biological Activity, Ring Stability | Introducing halogens can modulate electronic properties and improve interaction with targets. mdpi.com |

| Thiophene Ring Modification | Metabolic Stability, Potency | Altering substituents on the thiophene ring can prevent metabolic breakdown and fine-tune binding. |

Integration with High-Throughput Screening and Combinatorial Chemistry Initiatives

To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery techniques such as combinatorial chemistry and high-throughput screening (HTS) are indispensable. nih.gov Combinatorial chemistry allows for the rapid synthesis of large, indexed libraries of related compounds by systematically combining a set of chemical building blocks. nih.gov A library based on the target scaffold could be generated by varying the inputs for the imine and ketene components in a Staudinger synthesis.

Once a diverse library is created, HTS can be employed to rapidly assess the biological activity of thousands of compounds against the identified targets. chemrxiv.orgchemrxiv.org For example, an HTS campaign could screen the library for inhibitors of tubulin polymerization or for compounds with cytotoxic effects against specific cancer cell lines. mdpi.comnih.gov This approach accelerates the discovery of "hits"—compounds with promising activity—which can then be selected for more detailed follow-up studies and lead optimization. chemrxiv.org The integration of these technologies dramatically increases the efficiency of identifying novel drug candidates compared to traditional, one-by-one synthesis and testing methods.

Application of Advanced Machine Learning and Artificial Intelligence in Compound Optimization and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling predictive modeling and in silico compound design. nih.govmdpi.com These computational tools can be applied to the this compound scaffold to accelerate its development. ML models can be trained on existing data from other azetidinone derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity of novel, unsynthesized analogues, allowing researchers to prioritize the most promising candidates for synthesis and thereby conserving resources. nih.govnih.gov

Furthermore, AI algorithms can be used to predict crucial ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mspsss.org.ua By screening virtual libraries of analogues for desirable pharmacokinetic profiles and low predicted toxicity, researchers can de-risk the development process and focus on compounds with a higher probability of success in preclinical and clinical trials. Generative AI models can even propose entirely new molecular structures based on the core scaffold that are optimized for multiple properties simultaneously, such as potency against a target and oral bioavailability. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.